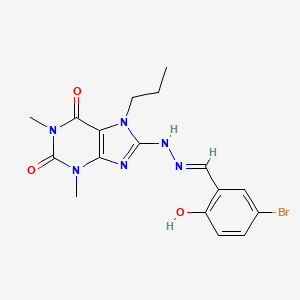
2,5-Diacetylaminoanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diacetylaminoanisole is an organic compound with the molecular formula C12H15NO3 It is a derivative of anisole, featuring two acetylamino groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diacetylaminoanisole typically involves the acetylation of 2,5-diaminoanisole. One common method is to react 2,5-diaminoanisole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
化学反応の分析
Types of Reactions: 2,5-Diacetylaminoanisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acetylamino groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to 2,5-diaminoanisole.
Substitution: Introduction of halogen or nitro groups onto the benzene ring.
科学的研究の応用
2,5-Diacetylaminoanisole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,5-Diacetylaminoanisole involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
2,5-Diaminoanisole: The parent compound, which lacks the acetyl groups.
2,5-Diacetylaminotoluene: A similar compound with a methyl group instead of a methoxy group.
2,5-Diacetylaminophenol: A related compound with a hydroxyl group instead of a methoxy group.
Uniqueness: 2,5-Diacetylaminoanisole is unique due to the presence of both acetylamino and methoxy groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
特性
CAS番号 |
51837-64-0 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC名 |
N-(4-acetamido-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O3/c1-7(14)12-9-4-5-10(13-8(2)15)11(6-9)16-3/h4-6H,1-3H3,(H,12,14)(H,13,15) |
InChIキー |
FEBZNXJEDWQNOX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dibromo-6-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11963673.png)
![Pyrazino[2,3-b]phenazine, 2,3-diphenyl-](/img/structure/B11963678.png)
![(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B11963685.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963691.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11963698.png)


![2-{(E)-[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}phenol](/img/structure/B11963717.png)
![4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzoic acid](/img/structure/B11963723.png)

![methyl 2-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11963750.png)
![2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11963757.png)


